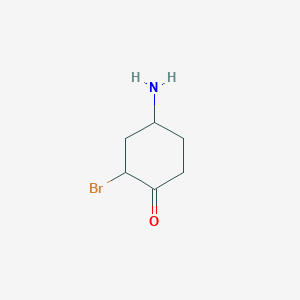![molecular formula C16H22ClN3OS B13411249 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13411249.png)
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is a complex organic compound that belongs to the class of thiadiazinanones. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom. The compound also features a tert-butyl group, a chloro-phenyl group, and an isopropyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one typically involves the reaction of 5-chlorosalicylaldehyde with tert-butylamine in the presence of ethanol. The reaction mixture is heated and stirred at 373 K for 6 hours, followed by cooling to room temperature and filtration to obtain the product . The product is then recrystallized from ethanol to afford yellow crystals with a high yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine: This compound shares a similar structure but has a triazine ring instead of a thiadiazine ring.
2-(tert-Butylimino)methyl-4-chlorophenol: This compound has a similar tert-butyl and chloro-phenyl group but lacks the thiadiazine ring.
Uniqueness
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is unique due to its specific combination of functional groups and the presence of the thiadiazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C16H22ClN3OS |
|---|---|
分子量 |
339.9 g/mol |
IUPAC名 |
2-tert-butylimino-5-(2-chlorophenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H22ClN3OS/c1-11(2)20-14(18-16(3,4)5)22-10-19(15(20)21)13-9-7-6-8-12(13)17/h6-9,11H,10H2,1-5H3 |
InChIキー |
KFDRMWUDUZKPST-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


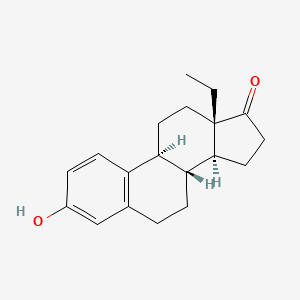
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
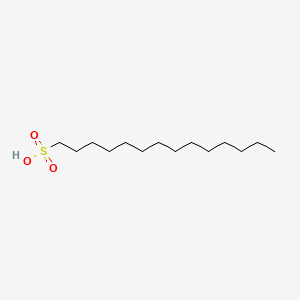
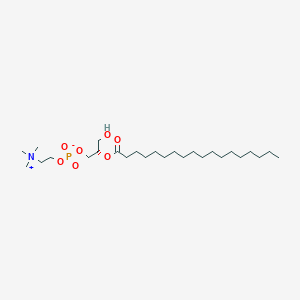
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
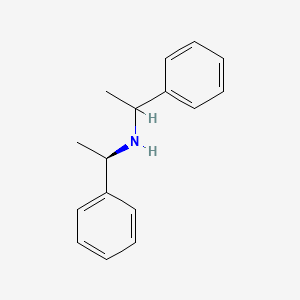
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
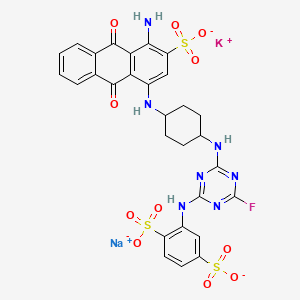
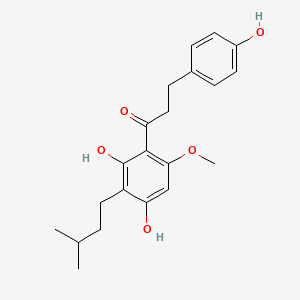
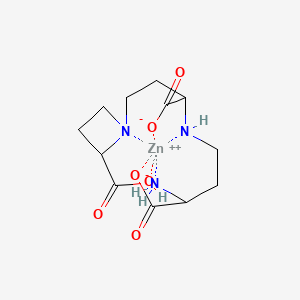
![Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B13411216.png)
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
